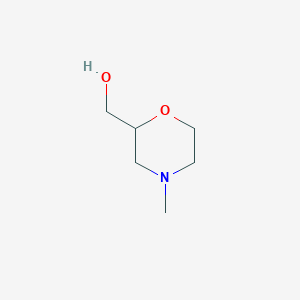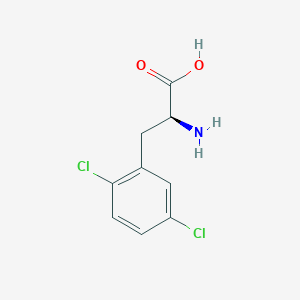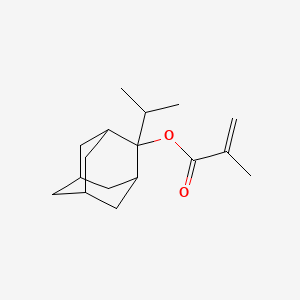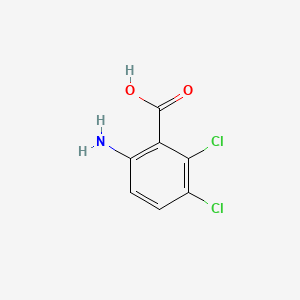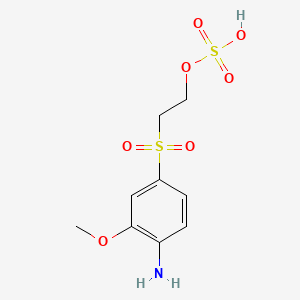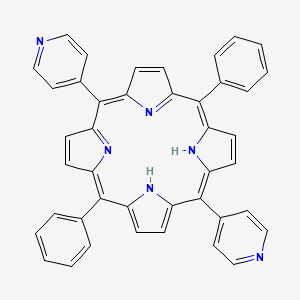
5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine
Descripción general
Descripción
5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as hemoglobin and chlorophyll. This particular compound is characterized by its two phenyl groups and two pyridyl groups attached to the porphyrin core, making it a versatile molecule for various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine typically involves the condensation of pyrrole with benzaldehyde and 4-pyridinecarboxaldehyde under acidic conditions. The reaction is often carried out in a solvent such as propionic acid or acetic acid at elevated temperatures. The resulting porphyrin is then purified through column chromatography or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized porphyrin derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced porphyrin species.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles or nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Oxidized porphyrin derivatives.
Reduction: Reduced porphyrin species.
Substitution: Functionalized porphyrin derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions due to its ability to coordinate with metals.
Photodynamic Therapy: It is explored for use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Biology:
Biomimetic Studies: The compound is used in studies that mimic the behavior of natural porphyrins in biological systems.
Medicine:
Drug Delivery: It is investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
Material Science: The compound is used in the development of new materials with unique optical and electronic properties.
Mecanismo De Acción
Molecular Targets and Pathways: The compound exerts its effects primarily through its ability to coordinate with metal ions, forming metalloporphyrins. These metalloporphyrins can participate in various catalytic cycles, facilitating reactions such as oxidation and reduction. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells.
Comparación Con Compuestos Similares
Tetraphenylporphyrin: Similar in structure but lacks the pyridyl groups.
Tetrapyridylporphyrin: Contains four pyridyl groups but lacks phenyl groups.
Hematoporphyrin: A naturally occurring porphyrin with different substituents.
Uniqueness: 5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine is unique due to its combination of phenyl and pyridyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly versatile for various applications in catalysis, photodynamic therapy, and material science.
Propiedades
IUPAC Name |
10,20-diphenyl-5,15-dipyridin-4-yl-21,22-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N6/c1-3-7-27(8-4-1)39-31-11-15-35(45-31)41(29-19-23-43-24-20-29)37-17-13-33(47-37)40(28-9-5-2-6-10-28)34-14-18-38(48-34)42(30-21-25-44-26-22-30)36-16-12-32(39)46-36/h1-26,45,47H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZMPMUVAUHIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=NC=C7)C8=CC=CC=C8)C9=CC=NC=C9)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514255 | |
| Record name | 5,15-Diphenyl-10,20-di(pyridin-4-yl)porphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71410-72-5 | |
| Record name | 5,15-Diphenyl-10,20-di(pyridin-4-yl)porphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


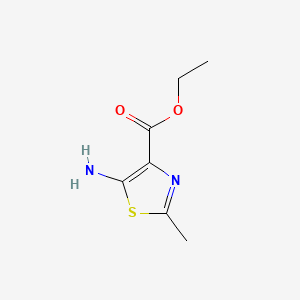
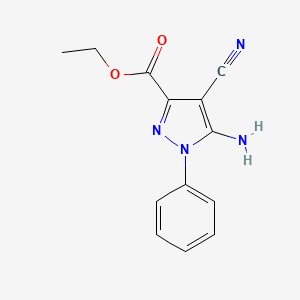
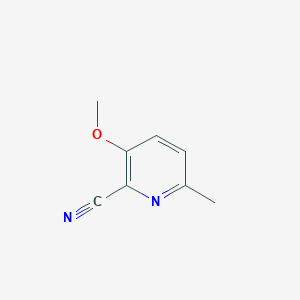


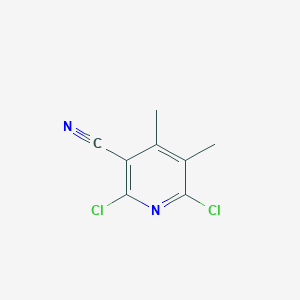
![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)
